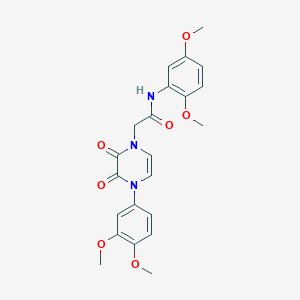

N-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O7/c1-29-15-6-8-17(30-2)16(12-15)23-20(26)13-24-9-10-25(22(28)21(24)27)14-5-7-18(31-3)19(11-14)32-4/h5-12H,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMWABZBGQNHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex molecular structure characterized by:

- Molecular Formula: C22H24N2O5

- Molecular Weight: 396.44 g/mol

- Key Functional Groups: Dimethoxyphenyl groups and a dihydropyrazine moiety.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer and inflammation.

- Receptor Modulation : Potential interaction with neurotransmitter receptors could influence neurological functions and pain perception.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Study 1: Cytoprotective Effects

In a study involving normal human colon fibroblast (CCD-18Co) cells, this compound demonstrated significant cytoprotective effects against the carcinogen 4-nitroquinoline 1-oxide (4NQO). The compound reduced DNA strand breaks and mitochondrial membrane potential losses while decreasing nitrosative stress markers. This indicates its potential role in chemoprevention .

Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant properties of the compound. It effectively scavenged free radicals and reduced oxidative stress markers in vitro. This suggests that the compound could be beneficial in preventing oxidative damage associated with various diseases .

Scientific Research Applications

Research indicates that N-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide exhibits notable biological activities. Preliminary studies suggest it may interact with specific molecular targets involved in cancer progression and other diseases.

Anticancer Properties

Recent investigations have demonstrated the compound's potential as an anticancer agent. For instance, a study on related compounds showed significant growth inhibition against various cancer cell lines. Although specific data for this compound is limited, similar structural analogs have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of compounds similar to this compound:

- Anticancer Activity : A comparative study on related compounds demonstrated significant anticancer activity with percent growth inhibitions ranging from 51% to 86% against various cell lines such as OVCAR-8 and NCI-H40 .

- Mechanism of Action : Investigations into the mechanism revealed that such compounds may exert their effects by modulating signaling pathways associated with cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing N-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide?

- The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Common steps include:

- Amide bond formation : Using coupling agents like EDCI or DCC in solvents such as dimethylformamide (DMF) .

- Pyrazine ring construction : Cyclization under basic conditions (e.g., potassium carbonate) with controlled heating (60–80°C) to avoid decomposition .

- Methoxy group introduction : Electrophilic substitution or protection/deprotection strategies .

- Optimization requires precise temperature control, solvent selection (e.g., acetonitrile for polar intermediates), and catalysts (e.g., palladium for cross-coupling) to enhance yield and purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for biological assays) .

- X-ray crystallography : Resolves crystal packing and molecular conformation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity (Kd values) .

- Enzyme inhibition studies : Measure IC50 values via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .

- Cellular uptake and localization : Employ confocal microscopy with fluorescently tagged analogs .

- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by crystallographic data of target proteins .

Q. What strategies resolve contradictions in biological activity data across different synthetic batches or assays?

- Batch-to-batch consistency : Validate purity via HPLC and NMR for each batch to rule out impurities .

- Dose-response reproducibility : Replicate assays in triplicate with internal controls (e.g., known inhibitors) .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .

- Meta-analysis : Compare data with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify trends .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated) to assess steric/electronic effects .

- Scaffold hopping : Replace the dihydropyrazine core with thieno[3,2-d]pyrimidine or pyrido[2,3-d]pyrimidine to evaluate bioactivity shifts .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Solvent limitations : Replace dimethyl sulfoxide (DMSO) with ethanol or water-miscible solvents for safer large-scale reactions .

- Intermediate stability : Protect sensitive groups (e.g., acetamide) via tert-butoxycarbonyl (Boc) strategies .

- Process optimization : Use flow chemistry to improve heat/mass transfer in cyclization steps .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

- Transcriptomic profiling : RNA sequencing to identify differentially expressed genes post-treatment .

- Proteomic analysis : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .

- In vivo models : Test efficacy in xenograft models (e.g., cancer) with pharmacokinetic monitoring (Cmax, AUC) .

Data Interpretation and Theoretical Frameworks

Q. How can conflicting computational predictions (e.g., docking vs. MD simulations) be reconciled?

- Ensemble docking : Account for protein flexibility by docking into multiple conformations .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability and residue interactions .

- Free-energy calculations : Use MM/GBSA to rank binding affinities quantitatively .

Q. What theoretical frameworks guide the design of derivatives with improved metabolic stability?

- Lipinski’s Rule of Five : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .

- CYP450 metabolism prediction : Use software like StarDrop to identify metabolic hotspots for blocking (e.g., methoxy demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.